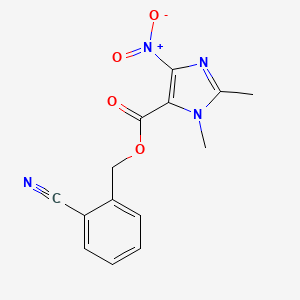![molecular formula C14H11BrN2O3 B6096099 5-bromo-2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B6096099.png)
5-bromo-2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 4-hydroxyaniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting Schiff base is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form quinones.
Reduction: The imine group (C=N) can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide has been investigated for its potential biological activities and coordination chemistry. Schiff bases, in general, are known for their antimicrobial, antifungal, and anticancer properties. This compound, with its specific functional groups, may exhibit similar activities and is of interest in medicinal chemistry for drug development.
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide is largely dependent on its ability to form complexes with metal ions and interact with biological targets. The Schiff base can coordinate with metal ions through the nitrogen and oxygen atoms, forming stable complexes. These complexes can then interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the metal ion coordinated.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]benzamide
- 5-bromo-2-hydroxy-3-methoxybenzylidene-4-methoxybenzohydrazide
- 4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
Uniqueness
5-bromo-2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide is unique due to the presence of both hydroxyl and bromine substituents, which can significantly influence its reactivity and biological activity. The hydroxyl groups can participate in hydrogen bonding, enhancing its interaction with biological targets, while the bromine atom can be a site for further functionalization through substitution reactions .
Properties
IUPAC Name |
5-bromo-2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-10-3-6-13(19)12(7-10)14(20)17-16-8-9-1-4-11(18)5-2-9/h1-8,18-19H,(H,17,20)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNJPPFLPVYSNN-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=C(C=CC(=C2)Br)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-methoxy-5-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6096021.png)
![2-[(1-sec-butyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6096039.png)
![[9-[(2-Fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-pyridin-2-ylmethanone](/img/structure/B6096044.png)
![(3E)-7-nitro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6096062.png)
![1-[2-[[4-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]imidazolidin-2-one](/img/structure/B6096069.png)
![2-methyl-1-{[3-(1-pyrrolidinylcarbonyl)-5-isoxazolyl]methyl}-1H-benzimidazole](/img/structure/B6096071.png)
![6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6096077.png)



methanone](/img/structure/B6096111.png)
![4-({3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid](/img/structure/B6096122.png)
![N-[1,3-dioxo-8-(propan-2-ylidene)octahydro-2H-4,7-methanoisoindol-2-yl]-2-(4-methylphenoxy)propanamide](/img/structure/B6096125.png)
![(5E)-5-[(Z)-2-bromo-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B6096127.png)
